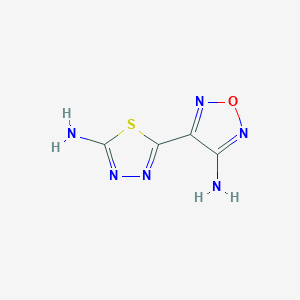
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that combines the structural features of both thiadiazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves the condensation of 3-amino-4-cyano-1,2,5-oxadiazole with thiosemicarbazide in the presence of trifluoroacetic acid. The reaction mixture is heated in a boiling water bath for several hours, followed by cooling and neutralization with ammonia solution. The product is then isolated by filtration and drying .
Reaction Scheme:
3-amino-4-cyano-1,2,5-oxadiazole+thiosemicarbazidetrifluoroacetic acidthis compound
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1,2,5-oxadiazol-3-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening in various applications.
Biology
This compound has shown potential as an antimicrobial and antiviral agent. Its ability to inhibit the growth of certain bacteria and viruses makes it a candidate for further development in the field of infectious diseases .
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their anticancer properties. Studies have indicated that these derivatives can inhibit the proliferation of cancer cells, making them promising candidates for anticancer drug development .
Industry
In the industrial sector, this compound is used in the development of light-sensitive materials and photosemiconductors. Its stability and reactivity make it suitable for applications in photographic emulsions and other light-sensitive technologies .
Mechanism of Action
The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer applications, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Comparison
Compared to 2,5-diamino-1,3,4-thiadiazole and 2-amino-5-methyl-1,3,4-thiadiazole, 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1,2,5-oxadiazol-3-amine has a unique combination of thiadiazole and oxadiazole rings. This structural feature enhances its reactivity and broadens its range of applications. The presence of both amino groups and heterocyclic rings contributes to its versatility in chemical synthesis and biological activity .
Properties
Molecular Formula |
C4H4N6OS |
|---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C4H4N6OS/c5-2-1(9-11-10-2)3-7-8-4(6)12-3/h(H2,5,10)(H2,6,8) |
InChI Key |
ABUHBCWBIXHDKB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NON=C1N)C2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


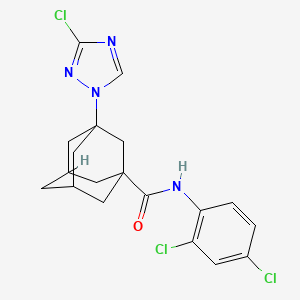
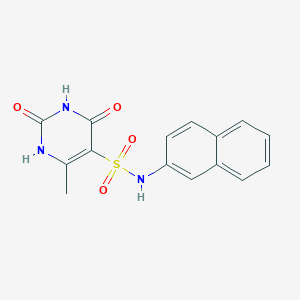
![N-(4-nitrophenyl)-4-[(2E)-2-(1-phenylethylidene)hydrazinyl]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11107871.png)
![4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11107872.png)
![N-(4-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide](/img/structure/B11107874.png)
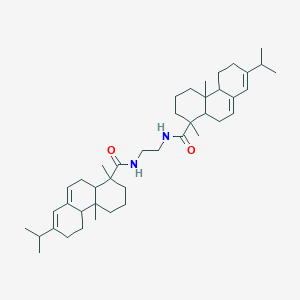
![2-{[(E)-(3-fluoro-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylphenol](/img/structure/B11107880.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(2E,3E)-4-(3-nitrophenyl)but-3-en-2-ylidene]acetohydrazide](/img/structure/B11107887.png)
![6-[3-(2-methoxyphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B11107920.png)
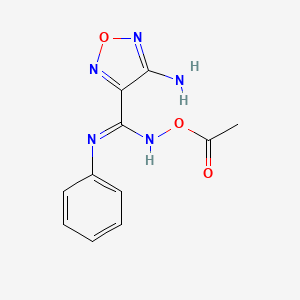
![2-(1,3-benzothiazol-2-yl)-5-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenol](/img/structure/B11107939.png)
![N'-[(1E)-butylidene]-4-(decyloxy)benzohydrazide](/img/structure/B11107947.png)
![(4Z)-N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B11107954.png)
![3-amino-N-(4-iodo-2-methylphenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11107957.png)
